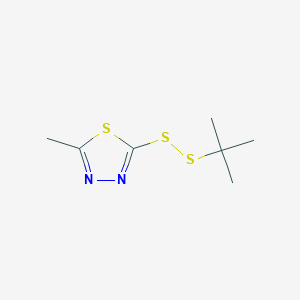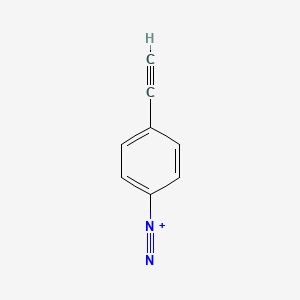
4-Ethynylbenzene-1-diazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynylbenzene-1-diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly notable for its ethynyl group (-C≡CH) attached to the benzene ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 4-ethynylbenzene-1-diazonium typically involves the diazotization of 4-ethynylaniline. The process begins with the treatment of 4-ethynylaniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction proceeds as follows:
- Dissolve 4-ethynylaniline in an aqueous acidic solution.
- Add sodium nitrite to the solution while maintaining a low temperature (0-5°C).
- The nitrous acid formed reacts with the amine group of 4-ethynylaniline to produce the diazonium salt.
This method is commonly used in laboratory settings due to its simplicity and efficiency .
Analyse Des Réactions Chimiques
4-Ethynylbenzene-1-diazonium undergoes a variety of chemical reactions, primarily due to the reactivity of the diazonium group. Some of the key reactions include:
-
Substitution Reactions: : The diazonium group can be replaced by various nucleophiles through Sandmeyer reactions. For example:
- Treatment with copper(I) chloride (CuCl) yields 4-ethynylchlorobenzene.
- Treatment with copper(I) bromide (CuBr) yields 4-ethynylbromobenzene.
- Treatment with copper(I) cyanide (CuCN) yields 4-ethynylnitrilebenzene .
-
Coupling Reactions: : The diazonium group can couple with aromatic compounds to form azo compounds. This reaction is useful in the synthesis of dyes and pigments.
-
Reduction Reactions: : The diazonium group can be reduced to form the corresponding aryl hydrazine.
-
Oxidation Reactions: : The ethynyl group can undergo oxidation to form various oxidized products, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Ethynylbenzene-1-diazonium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
-
Chemistry: : It is used as a precursor for the synthesis of various substituted benzene derivatives. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis .
-
Biology: : The compound is used in the modification of biomolecules and surfaces. For example, it can be electrografted onto surfaces to create functionalized layers that can bind to specific biomolecules .
-
Medicine: : Diazonium compounds, including this compound, are explored for their potential in drug delivery systems and as diagnostic tools due to their ability to modify surfaces and interact with biological molecules .
-
Industry: : It is used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 4-ethynylbenzene-1-diazonium primarily involves the reactivity of the diazonium group. The diazonium group is a good leaving group, which facilitates substitution reactions. In electrophilic aromatic substitution reactions, the diazonium group can be replaced by various nucleophiles, leading to the formation of substituted benzene derivatives .
The ethynyl group also plays a role in the compound’s reactivity. It can participate in coupling reactions, forming new carbon-carbon bonds. The combination of the diazonium and ethynyl groups allows for a wide range of chemical transformations, making this compound a versatile compound in organic synthesis .
Comparaison Avec Des Composés Similaires
4-Ethynylbenzene-1-diazonium can be compared with other diazonium compounds and ethynyl-substituted benzene derivatives:
-
Phenylacetylene: : This compound contains an ethynyl group attached to a benzene ring, similar to this compound. it lacks the diazonium group, which limits its reactivity in substitution reactions .
-
4-Aminobenzene-1-diazonium: : This compound contains a diazonium group but lacks the ethynyl group. It undergoes similar substitution reactions but does not participate in coupling reactions involving the ethynyl group .
-
4-Ethynylphenylhydrazine: : This compound contains both an ethynyl group and a hydrazine group. It can undergo reduction reactions to form hydrazine derivatives, but its reactivity differs from that of this compound due to the presence of the hydrazine group .
Propriétés
Numéro CAS |
789442-14-4 |
|---|---|
Formule moléculaire |
C8H5N2+ |
Poids moléculaire |
129.14 g/mol |
Nom IUPAC |
4-ethynylbenzenediazonium |
InChI |
InChI=1S/C8H5N2/c1-2-7-3-5-8(10-9)6-4-7/h1,3-6H/q+1 |
Clé InChI |
DFUQWTGLDQFQSI-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


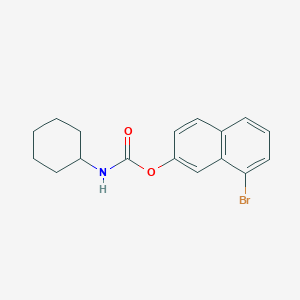

![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14216357.png)
![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14216360.png)

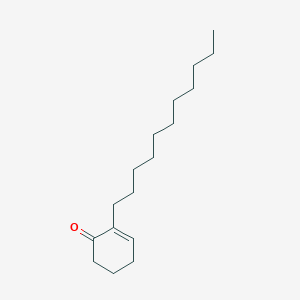
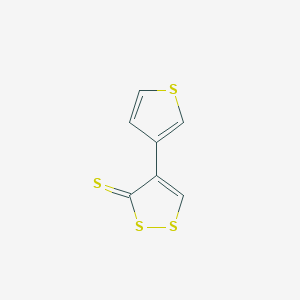
![Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)-](/img/structure/B14216376.png)

![(2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B14216387.png)
![N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14216393.png)
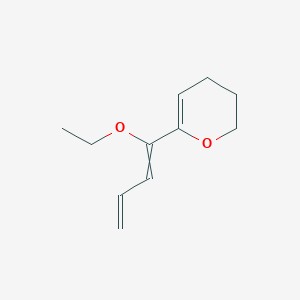
![5-(Decyloxy)-2-(4'-octyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14216411.png)
